(Z)-8-methylnon-6-enoic acid

Stereochemistry Capsaicinoid synthesis Isomeric purity

(Z)-8-Methylnon-6-enoic acid (CAS 31467-60-4), systematically named (6Z)-8-methyl-6-nonenoic acid, is a medium-chain branched unsaturated fatty acid (C10H18O2, MW 170.25 g/mol) belonging to the class of monounsaturated fatty acids. The commercial product typically contains up to 10% of the trans (E) isomer as an impurity.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 31467-60-4
Cat. No. B120721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-8-methylnon-6-enoic acid
CAS31467-60-4
Synonyms(Z)-8-Methyl-6-Nonenoic Acid;  (Z)-8-Methyl-6-nonenoic Acid;  8-Methyl-cis-6-nonenoic Acid;  cis-8-Methyl-6-nonenoic Acid
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)O
InChIInChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)
InChIKeyOCALSPDXYQHUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-8-Methylnon-6-enoic Acid (CAS 31467-60-4): cis-Configured C10 Fatty Acid for Capsaicinoid Analog Synthesis


(Z)-8-Methylnon-6-enoic acid (CAS 31467-60-4), systematically named (6Z)-8-methyl-6-nonenoic acid, is a medium-chain branched unsaturated fatty acid (C10H18O2, MW 170.25 g/mol) belonging to the class of monounsaturated fatty acids. The commercial product typically contains up to 10% of the trans (E) isomer as an impurity . This compound is documented primarily as a synthetic intermediate for the preparation of capsaicin analogs, which have been investigated for anti-tumor activity [1], and serves as the cis-configured counterpart to the naturally occurring (E)-8-methylnon-6-enoic acid, the biosynthetic precursor of pungent capsaicinoids and non-pungent capsinoids [2].

Synthetic Workflow
Cis-configured intermediate for capsaicin analog synthesis
Stereochemical Control
Dedicated (Z)-isomer research tool; distinct from natural (E)-substrate
Selection Logic
Requires CAS-specific sourcing and lot-level isomeric purity review

Why 8-Methylnon-6-enoic Acid Cannot Be Sourced Without Specifying Stereochemistry and Purity


The scientific and industrial utility of 8-methylnon-6-enoic acid is dictated by its double-bond configuration. The (E)-isomer (CAS 59320-77-3) is the biologically relevant substrate for capsaicin synthase, driving natural capsaicinoid biosynthesis in Capsicum species . In contrast, the (Z)-isomer (CAS 31467-60-4) is explicitly marketed for the synthesis of distinct capsaicin analogs with anti-tumor applications . Substituting one isomer for the other without stereochemical verification leads to the formation of different downstream products. Furthermore, commercial (Z)-isomer preparations inherently contain residual trans isomer, with quantified impurity specifications ranging from ≤10% to ≤15% [1] depending on the grade. These stereochemical and purity parameters cannot be extrapolated from saturated methyl-branched fatty acids such as 8-methylnonanoic acid, making explicit sourcing by CAS number and specifying isomer content an absolute requirement for reproducible research and manufacture.

(Z)-Isomer vs. (E)-Isomer (CAS 59320-77-3)
Target: (Z)-IsomerSynthetic intermediate for distinct analog libraries; not a capsaicin synthase substrate.
Risk: (E)-IsomerEnzymatically competent natural substrate; yields different downstream products and research endpoints.
(Z)-Isomer vs. Saturated 8-Methylnonanoic Acid
Target: (Z)-IsomerContains up to 10-15% trans isomer; stereochemistry impacts synthetic product identity.
Risk: Saturated AnalogAchiral at double bond; isomer-related purity specifications and chiral separation methods do not transfer.
Lot-to-Lot Isomeric Purity Variability
Target: Specification SheetVendor specs ≤10-15% trans impurity; exact ratio may vary between lots.
Risk: Unverified LotIsomer ratio may shift synthesis outcomes; requires lot-specific NMR or GC verification before use.

Head-to-Head Evidence: (Z)-8-Methylnon-6-enoic Acid vs. Structural Analogs on Differentiating Dimensions


Stereochemistry-Driven Application Divergence: (Z)-Isomer vs. (E)-Isomer in Capsaicin Analog Synthesis

The (Z)-isomer (CAS 31467-60-4) and (E)-isomer (CAS 59320-77-3) of 8-methylnon-6-enoic acid are not interchangeable as synthetic intermediates. The (E)-isomer is the native substrate for capsaicin synthase, with the trans double-bond configuration at C6-C7 being essential for enzymatic recognition in capsaicinoid biosynthesis . The (Z)-isomer, by contrast, is specifically supplied for the synthesis of capsaicin analogs with documented anti-tumor activity . Downstream products derived from the (Z)-acid (e.g., (6Z)-8-methyl-6-nonenoic acid methyl ester, CAS 112375-42-5) are distinct chemical entities from those derived from the (E)-acid (e.g., capsiate, a TRPV1 agonist with an EC50 of 3.2 μM for its coniferyl ester derivative capsiconiate) .

Application Divergence
Head-to-head
Qualitatively distinct product profiles
Isomer determines downstream product identity and research direction
(E)-derived capsiconiate EC50 = 3.2 μM; (Z)-specific endpoints unreported
Stereochemistry Capsaicinoid synthesis Isomeric purity

Isomeric Purity Specifications: Quantified trans-Isomer Contamination in Commercial (Z)-8-Methylnon-6-enoic Acid

Commercial (Z)-8-methylnon-6-enoic acid is not stereochemically homogeneous. Vendor specifications consistently document the presence of the trans (E) isomer as a defined impurity. Aladdin Scientific specifies that the product may contain up to 10% of the trans isomer , while analytical standard grades of the predominantly trans product permit up to 15% cis isomer contamination [1]. This contrasts with the saturated analog 8-methylnonanoic acid, which lacks stereochemical complexity entirely and is supplied without isomer-related purity specifications [2].

Isomeric Purity Spec
Specification review
≥10% trans isomer content
Lot-specific isomeric purity verification recommended
Saturated analog has no stereochemical impurity spec
Isomeric purity Quality control Analytical specification

Role in Anti-Tumor Capsaicin Analog Synthesis: (Z)-Isomer as a Dedicated Intermediate

Multiple independent vendor sources explicitly designate (Z)-8-methylnon-6-enoic acid as a synthetic intermediate for capsaicin analogs with anti-tumor activity, citing the literature reference Fusco, B., et al., Drugs, 53, 909 (1997) in context . The (Z)-methyl ester derivative (CAS 112375-42-5) is similarly specified for this application [1]. While the (E)-isomer also yields capsaicin analogs, the (E)-derived products (e.g., capsiate, capsiconiate) are primarily investigated as TRPV1 agonists for metabolic and pain-related indications [2], representing a distinct therapeutic direction from the anti-tumor focus of the (Z)-derived analogs.

Research Domain Context
Cross-study
Anti-tumor analog synthesis vs. metabolic/pain TRPV1 pathway
Isomer selection aligns with intended pharmacological investigation
No quantitative potency data for (Z)-derived analogs
Anti-tumor agents Capsaicin analogs Synthetic intermediate

Biosynthetic Pathway Divergence: (Z)-Isomer as a Non-Native Substrate for Capsaicin Synthase

Capsaicin synthase, the acyltransferase that catalyzes the final condensation step in capsaicinoid biosynthesis, exhibits specificity for (E)-8-methyl-6-nonenoyl-CoA rather than the (Z)-isomer . This enzymatic discrimination means that the (Z)-isomer does not effectively enter the natural biosynthetic pathway to produce capsaicin or capsiate. Consequently, the quantity of (E)-8-methylnon-6-enoic acid—not the (Z)-isomer—determines the pungency levels in Capsicum placental tissues [1]. This biochemical selectivity explains why the (Z)-isomer is not found as a major natural metabolite and why its commercial utility is confined to non-natural analog synthesis.

Enzymatic Specificity
Class-level
(Z)-isomer is not a competent substrate
Validates (Z)-isomer as a negative control for capsaicin synthase assays
No kinetic parameters available for (Z)-isomer
Biosynthesis Enzymatic specificity Capsaicin synthase

E/Z Isomer Ratio from Thermal Decomposition: Quantitative NMR Evidence of Isomer Distribution

Thermal decomposition of capsaicin (the (E)-derived natural product) generates 8-methylnon-6-enoic acid as a decomposition fragment. NMR analysis of this product reveals an E/Z isomer ratio of 4.4:1, indicating that the (E)-isomer predominates under thermal degradation conditions but that the (Z)-isomer can be generated as a minor component . This provides a reference baseline for isomer distribution from a non-stereoselective generation pathway and underscores that synthetic (Z)-enriched material (with only up to 10-15% trans contamination) represents a significantly different isomeric composition.

Thermal E/Z Ratio
Reported
E/Z = 4.4:1 (degradation) vs. ≥85% Z (synthetic)
Source-dependent isomer distribution may impact downstream stereochemistry
NMR evidence from capsaicin thermal decomposition
Isomer ratio Thermal decomposition NMR characterization

Physicochemical Property Profile: Predicted Differences Between (Z)-Isomer and Saturated 8-Methylnonanoic Acid

The introduction of a cis double bond at C6-C7 in (Z)-8-methylnon-6-enoic acid is predicted to alter key physicochemical parameters relative to the fully saturated analog 8-methylnonanoic acid. The (Z)-double bond introduces a kink in the carbon chain, reducing the molecular packing efficiency and altering chromatographic retention behavior. The (Z)-isomer has a predicted LogP of approximately 2.84 [1], compared to expected higher LogP values for the saturated analog. The boiling point is predicted at ~267.0 °C at 760 mmHg, and the refractive index is predicted at n20D 1.46 . These differences are critical for analytical method development (GC, HPLC retention time predictions) and for predicting membrane permeability in biological assays.

Physicochemical Profile
Context-dependent
Predicted LogP ≈ 2.84; predicted BP ~267.0 °C
Supports orthogonal analytical method development for isomer verification
Predicted values; experimental verification recommended
Physicochemical properties Lipophilicity Chromatographic behavior

Validated Application Scenarios for (Z)-8-Methylnon-6-enoic Acid (CAS 31467-60-4)


Synthesis of Cis-Configured Capsaicin Analogs for Anti-Tumor Screening

The primary documented application of (Z)-8-methylnon-6-enoic acid is as a synthetic building block for capsaicin analogs with anti-tumor activity . Researchers should procure the compound with verified lot-specific E/Z isomer ratios (≤10% trans impurity per standard commercial specification ) and use it to generate (Z)-specific analog libraries via esterification or amidation at the carboxylic acid terminus. The resulting (Z)-capsaicinoid analogs are structurally distinct from those derived from the (E)-isomer and may exhibit differential pharmacological profiles relevant to oncology research.

Stereochemical Reference Standard for Isomer Identification in Capsaicinoid Research

With a specified isomeric impurity profile of up to 10% trans isomer , the commercial (Z)-8-methylnon-6-enoic acid product serves as a reference standard for differentiating cis- from trans-configured 8-methylnon-6-enoic acid species in complex mixtures. The known E/Z ratio of 4.4:1 from capsaicin thermal decomposition provides a comparative baseline. This application is particularly relevant for natural product chemists characterizing fatty acid profiles from Capsicum species or for quality control laboratories verifying synthetic isomer purity.

Biosynthetic Pathway Negative Control in Capsaicin Synthase Studies

Because capsaicin synthase exhibits specificity for the (E)-isomer of 8-methyl-6-nonenoyl-CoA , the (Z)-isomer can function as a negative control substrate in enzymatic assays designed to probe the stereochemical requirements of this acyltransferase. By demonstrating that the (Z)-isomer is not processed to capsaicinoid products under identical reaction conditions, researchers can validate the stereospecificity of their enzymatic preparations or engineered biosynthetic pathways.

Methyl Ester Prodrug Intermediate Synthesis

(Z)-8-Methylnon-6-enoic acid can be esterified to yield (6Z)-8-methyl-6-nonenoic acid methyl ester (CAS 112375-42-5), a derivative also documented as an intermediate in the synthesis of capsaicin analogs with anti-tumor activity . The methyl ester form may offer advantages in terms of volatility for GC analysis or altered lipophilicity for cellular permeability in bioassays, providing researchers with a complementary chemical tool derived from the same (Z)-configured scaffold.

Application
Selection Property
Validation Focus
Cis-configured analog synthesis
Lot-specific isomeric purity
NMR or GC isomer ratio verification
Isomer identification reference
Defined trans-impurity profile
Chromatographic retention benchmarking
Biosynthetic negative control
Enzymatic substrate specificity
Capsaicin synthase assay validation
Methyl ester prodrug synthesis
Derivatizable carboxylic acid
Esterification and cell-permeability review

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